Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
This compound is a benzothiazole derivative . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . The compound is offered by Benchchem for research purposes.
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, with structural similarities to the requested compound, have been synthesized using microwave-assisted methods. These compounds, including various hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, were investigated for their antimicrobial, antilipase, and antiurease activities. Some displayed moderate antimicrobial activity against test microorganisms, with two compounds showing antiurease activity and four demonstrating antilipase activity, highlighting their potential in therapeutic applications (Başoğlu et al., 2013).
Structural Analysis and Potential Anti-Malarial Agents
The crystal structures of active (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives, which have anti-malarial activity, indicate the importance of the OH, benzyl group, and methylene substituents for generating activity. The molecular conformations and intermolecular hydrogen bonding patterns observed in these structures provide insights into the potential of similar compounds in anti-malarial therapies (Cunico et al., 2009).
Analgesic Activities of Piperazine Derivatives
A series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates, structurally related to the requested compound, have been prepared and screened for analgesic and anti-inflammatory properties. Several derivatives were found to be significantly more potent analgesics than reference compounds, indicating the promising analgesic potential of piperazine derivatives in medical research (Manoury et al., 1979).
Future Directions
properties
IUPAC Name |
ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O6S2/c1-2-37-27(34)30-13-15-31(16-14-30)39(35,36)20-10-7-18(8-11-20)25(33)28-19-9-12-23(32)21(17-19)26-29-22-5-3-4-6-24(22)38-26/h3-12,17,32H,2,13-16H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWOWOBPDIJBPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate |
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